molecular formula C11H11BrN2O B8330574 2-(1-bromo-ethyl)-3-methyl-3H-quinazolin-4-one

2-(1-bromo-ethyl)-3-methyl-3H-quinazolin-4-one

Cat. No. B8330574
M. Wt: 267.12 g/mol
InChI Key: FNRJAYDJFVWMJM-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

To a solution of 2-ethyl-3-methyl-3H-quinazolin-4-one (11.28 g, 60 mmol) and sodium acetate (4.92 g, 60 mmol) in glacial acetic acid (130 mL) heated to 50° C. was added dropwise a solution of bromine (3.70 mL, 72 mmol) in glacial acetic acid (50 mL). After addition was complete the reaction was heated to reflux for 2 hours. The reaction was then cooled to room temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with 10% sodium bisulfite solution, water and dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography (0-25% ethyl acetate-hexanes) to yield the product as a white solid (12.68 g, 79%). 1H NMR (400 MHz, CDCl3) δ 2.19 (d, 3H, J=6.6 Hz), 3.77 (s, 3H), 5.08 (q, 1H, J=6.6 Hz), 7.50 (t, 1H, J=8.1 Hz), 7.74 (m, 2H), 8.29 (d, 1H, J=8.9 Hz); ESI-MS m/z 267.0 (M+1)+.
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:12]([CH3:13])[C:11](=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH3:2].C([O-])(=O)C.[Na+].[Br:20]Br>C(O)(=O)C>[Br:20][CH:1]([C:3]1[N:12]([CH3:13])[C:11](=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
11.28 g
Type
reactant
Smiles
C(C)C1=NC2=CC=CC=C2C(N1C)=O
Name
Quantity
4.92 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 10% sodium bisulfite solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (0-25% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=NC2=CC=CC=C2C(N1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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